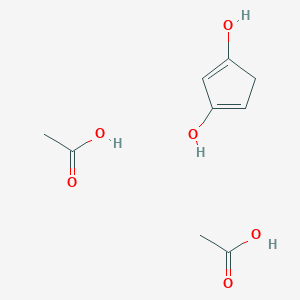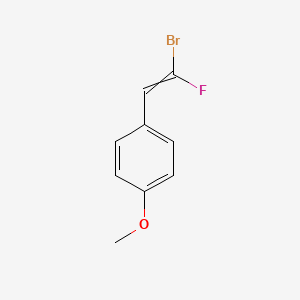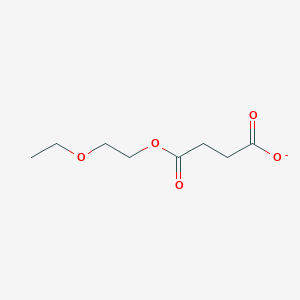
6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine is a heterocyclic compound that belongs to the class of perimidines. Perimidines are known for their diverse biological activities and are often used as intermediates in organic synthesis. The presence of bromine atoms at positions 6 and 7, along with methyl groups at positions 1 and 3, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine typically involves the bromination of 1,3-dimethyl-2,3-dihydro-1H-perimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated perimidine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide or primary amines in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted perimidines with various functional groups.
- Oxidized derivatives such as quinones.
- Reduced perimidine derivatives with fewer bromine atoms.
Scientific Research Applications
6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine involves its interaction with various molecular targets. The bromine atoms and the perimidine ring can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
6,7-Dichloro-1,3-dimethyl-2,3-dihydro-1H-perimidine: Similar structure but with chlorine atoms instead of bromine.
1,3-Dimethyl-2,3-dihydro-1H-perimidine: Lacks the halogen atoms, making it less reactive in certain chemical reactions.
6,7-Dibromo-1,3-dimethyl-1H-perimidine: Similar but without the dihydro component, affecting its reactivity and stability.
Uniqueness: 6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine is unique due to the presence of bromine atoms, which enhance its reactivity and potential for various chemical transformations. The combination of bromine and methyl groups also contributes to its distinct biological activities and applications in research and industry.
Properties
CAS No. |
175794-09-9 |
|---|---|
Molecular Formula |
C13H12Br2N2 |
Molecular Weight |
356.06 g/mol |
IUPAC Name |
6,7-dibromo-1,3-dimethyl-2H-perimidine |
InChI |
InChI=1S/C13H12Br2N2/c1-16-7-17(2)11-6-4-9(15)12-8(14)3-5-10(16)13(11)12/h3-6H,7H2,1-2H3 |
InChI Key |
FBJIVNMATZKHCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(C2=CC=C(C3=C(C=CC1=C23)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



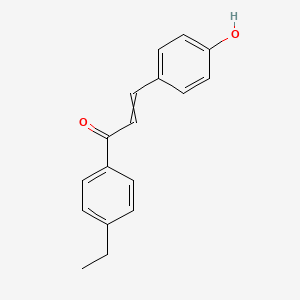
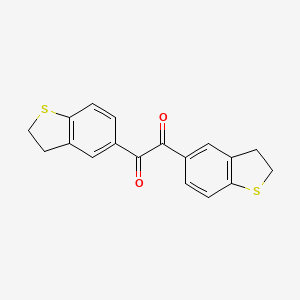
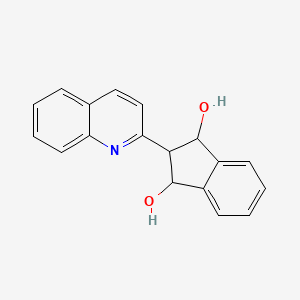
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)
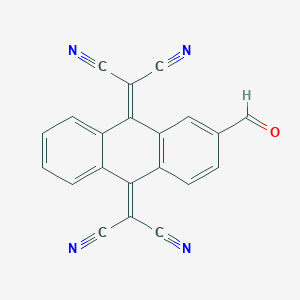
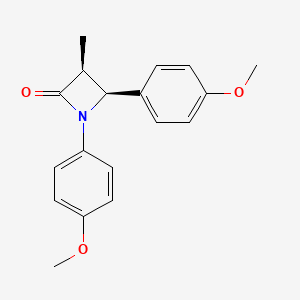
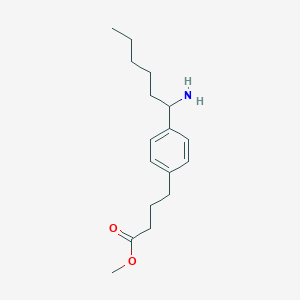
![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)
